molecular formula C12H9Cl2N3O3S B2442442 5-chloro-N-(3-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide CAS No. 838893-76-8

5-chloro-N-(3-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No. B2442442
M. Wt: 346.18
InChI Key: KOIRONPZVVCGCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(3-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further study.

Mechanism Of Action

The mechanism of action of 5-chloro-N-(3-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cell division and proliferation. This leads to a decrease in the growth and survival of cancer cells.

Biochemical And Physiological Effects

In addition to its potential anticancer properties, 5-chloro-N-(3-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide has been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and immune response, suggesting that it may have potential applications in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 5-chloro-N-(3-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide in lab experiments is its potential specificity for cancer cells, which may reduce the risk of side effects. However, its mechanism of action is not fully understood, which may make it difficult to optimize its use in experiments. Additionally, its synthesis can be complex and time-consuming, which may limit its availability for research.

Future Directions

There are several potential future directions for research on 5-chloro-N-(3-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide. One area of interest is further elucidating its mechanism of action, which may lead to the development of more effective anticancer drugs. Additionally, its potential applications in the treatment of inflammatory diseases warrant further study. Finally, its synthesis could be optimized to improve its availability for research.

Synthesis Methods

The synthesis of 5-chloro-N-(3-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide involves the reaction of 5-chloro-2-methylsulfonylpyrimidine-4-carboxylic acid with 3-chloroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography.

Scientific Research Applications

5-chloro-N-(3-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study as a potential anticancer agent.

properties

IUPAC Name

5-chloro-N-(3-chlorophenyl)-2-methylsulfonylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3O3S/c1-21(19,20)12-15-6-9(14)10(17-12)11(18)16-8-4-2-3-7(13)5-8/h2-6H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIRONPZVVCGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(3-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

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